molecular formula C7H10O B3243069 2-Cyclopropylcyclopropane-1-carbaldehyde CAS No. 1545048-97-2

2-Cyclopropylcyclopropane-1-carbaldehyde

Cat. No.: B3243069
CAS No.: 1545048-97-2
M. Wt: 110.15 g/mol
InChI Key: NOJDZTJKRLSDSN-UHFFFAOYSA-N
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Description

2-Cyclopropylcyclopropane-1-carbaldehyde is an organic compound with the molecular formula C7H10O. It is a member of the cyclopropane family, which is characterized by the presence of a three-membered ring structure. This compound is notable for its strained ring system, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylcyclopropane-1-carbaldehyde typically involves the formation of cyclopropane rings through the addition of carbenes to alkenes. One common method is the Simmons-Smith reaction, which uses a carbenoid reagent, such as diiodomethane and zinc-copper couple, to form the cyclopropane ring . The reaction conditions generally involve the use of an inert solvent like diethyl ether and are carried out at low temperatures to control the reactivity of the carbenoid.

Industrial Production Methods

Industrial production of cyclopropane derivatives, including this compound, often employs similar carbene addition reactions. these processes are scaled up and optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rates and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropane rings can undergo substitution reactions, particularly with nucleophiles, leading to ring-opening or ring-expansion products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, and halides

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Substitution: Various substituted cyclopropane derivatives

Scientific Research Applications

2-Cyclopropylcyclopropane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropylcyclopropane-1-carbaldehyde involves its reactivity due to the strained cyclopropane rings. The high ring strain makes the compound highly reactive, allowing it to participate in various chemical transformations. The aldehyde group also plays a crucial role in its reactivity, enabling nucleophilic addition and oxidation-reduction reactions. The molecular targets and pathways involved depend on the specific chemical reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane: The simplest cyclopropane compound, used as an anesthetic and in organic synthesis.

    Cyclopropylmethanol: A cyclopropane derivative with a hydroxyl group, used in organic synthesis.

    Cyclopropylamine: Contains an amine group, used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

2-Cyclopropylcyclopropane-1-carbaldehyde is unique due to its dual cyclopropane rings and aldehyde functional group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its strained ring system and functional group versatility distinguish it from other cyclopropane derivatives .

Properties

IUPAC Name

2-cyclopropylcyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-4-6-3-7(6)5-1-2-5/h4-7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJDZTJKRLSDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropylcyclopropane-1-carbaldehyde
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